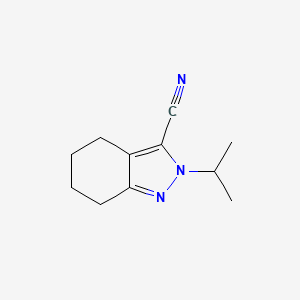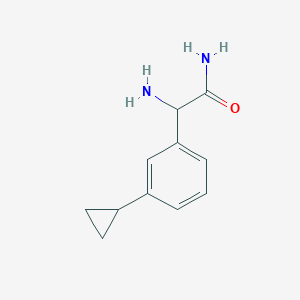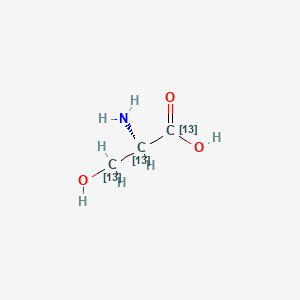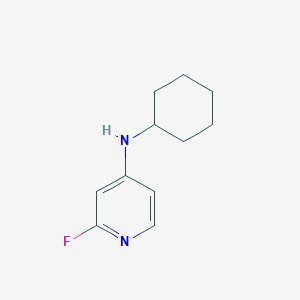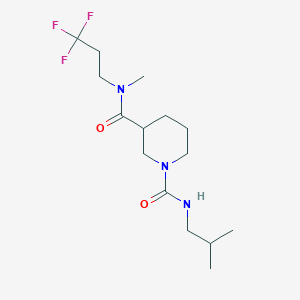
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a research chemical with the molecular formula C15H26F3N3O2 and a molecular weight of 337.38. This compound is known for its utility in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with isobutyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Isobutyl-N3-methylpiperidine-1,3-dicarboxamide: Lacks the trifluoropropyl group, resulting in different chemical properties.
N1-Isobutyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is unique due to the presence of both the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H26F3N3O2 |
|---|---|
Poids moléculaire |
337.38 g/mol |
Nom IUPAC |
3-N-methyl-1-N-(2-methylpropyl)-3-N-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C15H26F3N3O2/c1-11(2)9-19-14(23)21-7-4-5-12(10-21)13(22)20(3)8-6-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,23) |
Clé InChI |
LLLDTDCRAXIZJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)N1CCCC(C1)C(=O)N(C)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


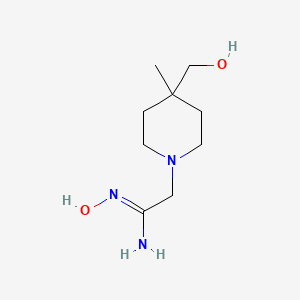
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
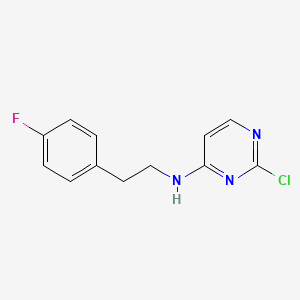

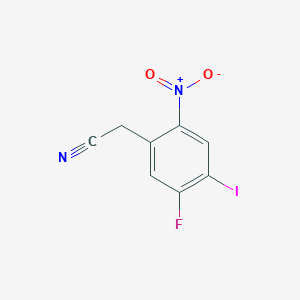
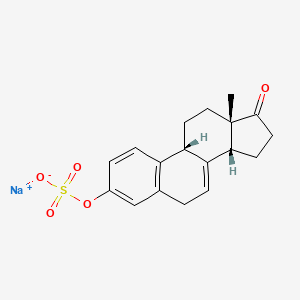
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
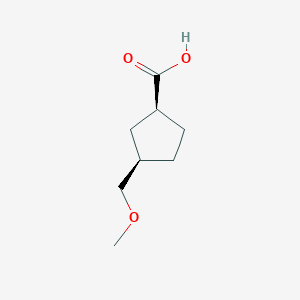
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
